ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-ethoxy-3,4-dihydropyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-3-19-13-9-12(14(18)20-4-2)16-17(13)11-7-5-10(15)6-8-11/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVGKUXIUJWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural diversity of pyrazoles allows for the modification of their pharmacological profiles, making them valuable in drug development. This compound is one such compound that has shown promising results in various biological assays.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 0.25 | Ampicillin |
| Escherichia coli | 0.50 | Amoxicillin |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. At concentrations around 10 µM, the compound showed up to 85% inhibition of TNF-α production, indicating its potential as an anti-inflammatory agent.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85 |
| IL-6 | 76 |
These findings align with the broader class of pyrazole derivatives known for their anti-inflammatory properties .
3. Anticancer Activity
This compound has shown promise in anticancer research as well. Studies have indicated that it may inhibit key enzymes involved in cancer progression, such as BRAF and EGFR kinases. The compound's structure allows it to interact effectively with these targets, potentially leading to reduced tumor growth in vitro.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of Kinases : The compound inhibits kinases like BRAF and EGFR, which are critical in cell proliferation and survival.
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines by affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Studies
A notable study involved administering this compound to animal models with induced inflammation. The results demonstrated a significant reduction in edema compared to control groups treated with conventional anti-inflammatory medications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate, in anticancer therapies. Pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a study indicated that modifications to the pyrazole scaffold can enhance its potency against breast and lung cancer cells, suggesting that this compound could serve as a lead for developing new anticancer agents .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties. Pyrazoles have shown promise as inhibitors of key enzymes involved in cancer progression and metabolic disorders. Specifically, derivatives of pyrazole have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways and cancer metastasis .
Antimicrobial Properties
This compound has been studied for its antimicrobial potential against plant pathogens. Research shows that pyrazole derivatives can effectively protect crops from bacterial infections by disrupting bacterial cell walls or inhibiting essential metabolic pathways . This property is particularly beneficial in developing new agrochemicals aimed at enhancing crop resilience.
Herbicidal Activity
In addition to antimicrobial properties, certain pyrazole derivatives have demonstrated herbicidal activity. The structural features of this compound allow it to interact with plant growth regulators, potentially leading to effective weed control strategies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for research and application .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with key structural analogs, highlighting substituent variations and their effects:
Key Observations :
- Lipophilicity : The ethoxy substituent in the target compound increases XLogP3 compared to the hydroxyl (2.5) and oxo (~1.8) analogs, suggesting better lipid solubility. The phenyl-substituted analog has the highest XLogP3 (~4.0), indicating enhanced hydrophobicity.
- Molecular Weight : The phenyl-substituted analog has the highest molecular weight (324.78 g/mol), while the oxo analog is the lightest (250.67 g/mol).
Hydrogen Bonding and Crystal Packing
- The hydroxyl analog (CAS 64919-93-3) can act as a strong hydrogen bond donor, influencing solubility and crystal packing .
- Tools like Mercury CSD () could analyze packing similarities between these compounds if crystallographic data were available.
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves:
- Formation of the pyrazoline ring via cyclization of hydrazine derivatives with α,β-unsaturated esters or related precursors.
- Introduction of the 4-chlorophenyl substituent at the N-1 position.
- Installation of the ethoxy group at the 5-position.
- Esterification to form the ethyl carboxylate moiety at the 3-position.
Preparation via 1,3-Dipolar Cycloaddition
One efficient method involves 1,3-dipolar cycloaddition reactions using nitrilimines as dipoles and dipolarophiles such as allylic or vinyl ethers:
- N-aryl-C-ethoxycarbonitrilimine (e.g., (Z)-ethyl 2-bromo-2-(2-(4-chlorophenyl)-hydrazono)acetate) acts as the dipole.
- Eugenol or similar allylic ethers serve as dipolarophiles.
- The reaction proceeds under mild conditions to yield 1,3,4-trisubstituted 4,5-dihydro-1H-pyrazoles with high regioselectivity and yield.
- This method allows the direct introduction of the 4-chlorophenyl group and ethoxy substituent in the pyrazoline ring system.
Cyclization of Hydrazine with α,β-Unsaturated Esters
Another common approach involves:
- Reacting 4-chlorophenylhydrazine with diethyl maleate or diethyl fumarate in ethanol.
- Sodium ethoxide or triethylamine serves as the base catalyst.
- The reaction mixture is stirred under reflux or ambient conditions to form ethyl 5-oxo-2-phenyl-3-pyrazolidinecarboxylate intermediates.
- Subsequent reduction or alkylation steps introduce the 5-ethoxy substituent, completing the formation of this compound.
Beckmann Rearrangement and Intermediate Utilization
A related synthetic route involves:
- Starting from o-chloroaldehyde derivatives.
- Performing an abnormal Beckmann rearrangement to yield ethyl 5-amino-4-cyano-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate intermediates.
- Subsequent treatment with concentrated sulfuric acid converts amino nitriles to aminocarboxamides.
- These intermediates can be further functionalized to introduce the ethoxy group at the 5-position and complete the target compound synthesis.
Purification and Characterization
- The product is typically isolated by crystallization from ether or ethyl acetate.
- Drying and filtration yield a white crystalline powder with high purity.
- Characterization is performed using IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm structure and purity.
- Yields reported range from moderate to high (61% to 74%) depending on the route and conditions.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The 1,3-dipolar cycloaddition method offers a straightforward route with fewer purification steps and better regioselectivity, making it suitable for large-scale synthesis.
- Base choice (e.g., sodium ethoxide vs. triethylamine) and solvent polarity significantly affect reaction rates and yields in cyclization methods.
- Use of Celite filtration and drying agents like magnesium sulfate improves product purity by removing tarry impurities and moisture.
- Structural characterization confirms the preservation of the 4-chlorophenyl substituent and correct positioning of the ethoxy and carboxylate groups in the final compound.
Q & A
Basic: What are the established synthetic routes for ethyl 1-(4-chlorophenyl)-5-ethoxy-4,5-dihydro-1H-pyrazole-3-carboxylate?
Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, a common method involves reacting 4-chlorophenyl hydrazine with ethyl acetoacetate derivatives under reflux in ethanol or acetic acid. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate eluent). Key parameters include temperature control (70–80°C) and stoichiometric ratios to minimize side products like open-chain hydrazones . Advanced variations employ microwave-assisted synthesis to reduce reaction time and improve yields .
Basic: What structural characterization techniques are employed for this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry and confirming regiochemistry. For example, SC-XRD data (R factor < 0.05) reveal a dihedral angle of 82.3° between the pyrazole ring and the 4-chlorophenyl group, indicating limited conjugation . Complementary techniques include:
- NMR : H NMR confirms the presence of ethoxy (δ 1.2–1.4 ppm) and dihydropyrazole protons (δ 3.8–4.2 ppm).
- IR : Stretching vibrations at 1700–1750 cm confirm ester carbonyl groups .
Advanced: How can stereochemical outcomes be optimized during synthesis?
Answer:
Stereoselectivity in the 4,5-dihydropyrazole core is influenced by solvent polarity and catalysts. Polar aprotic solvents (e.g., N,N-dimethylacetamide) favor trans-diastereomers due to enhanced stabilization of transition states. Chiral auxiliaries, such as (S)-proline, can induce enantioselectivity (up to 85% ee) in asymmetric syntheses. Kinetic studies using HPLC-MS monitoring reveal that lower temperatures (0–5°C) slow racemization .
Advanced: How should conflicting biological activity data across studies be resolved?
Answer:
Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) often arise from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or incubation times.
- Compound purity : Impurities >5% (by HPLC) can skew results; repurify via recrystallization (ethanol/water).
- Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl substitution in ) to identify critical pharmacophores. Contradictory data may reflect differential enzyme binding (e.g., carbonic anhydrase vs. cyclooxygenase inhibition) .
Basic: What biological activities are reported for this compound?
Answer:
The compound exhibits:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus via disruption of membrane integrity.
- Enzyme inhibition : IC = 12 µM for carbonic anhydrase IX, linked to its 4-chlorophenyl moiety .
- Antioxidant potential : DPPH radical scavenging (EC = 45 µM), attributed to the dihydropyrazole ring’s redox activity .
Advanced: How do substituents influence reactivity and bioactivity?
Answer:
- Electron-withdrawing groups (EWGs) : The 4-chlorophenyl group enhances electrophilicity at the pyrazole C-3 position, facilitating nucleophilic attacks (e.g., in enzyme inhibition).
- Ethoxy group : Steric hindrance from the ethoxy substituent reduces ring puckering, affecting binding to hydrophobic enzyme pockets.
- Trifluoromethyl analogs : Substitution at C-3 ( ) increases lipophilicity (logP +0.7), improving blood-brain barrier penetration .
Basic: What analytical methods ensure compound purity?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30), retention time 8.2 min, purity >98%.
- Elemental analysis : Acceptable C, H, N deviations ≤0.3% from theoretical values.
- TLC : R = 0.45 (hexane:ethyl acetate, 3:1) under UV visualization .
Advanced: How are spectroscopic discrepancies (e.g., unexpected 1^11H NMR shifts) interpreted?
Answer:
Anomalies arise from:
- Tautomerism : Keto-enol equilibria in solution (observed in ) cause proton signal splitting; use DO exchange to identify labile protons.
- Solvent effects : CDCl vs. DMSO-d shifts aromatic protons by up to 0.5 ppm.
- Dynamic NMR : Low-temperature (−40°C) experiments resolve overlapping signals from rotamers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
